5,6-dimethoxy-2-Pyrazinemethanol

Beschreibung

Eigenschaften

Molekularformel |

C7H10N2O3 |

|---|---|

Molekulargewicht |

170.17 g/mol |

IUPAC-Name |

(5,6-dimethoxypyrazin-2-yl)methanol |

InChI |

InChI=1S/C7H10N2O3/c1-11-6-7(12-2)9-5(4-10)3-8-6/h3,10H,4H2,1-2H3 |

InChI-Schlüssel |

HMSORAQAUICXGD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(N=C1OC)CO |

Herkunft des Produkts |

United States |

Rational Design and Synthesis of 5,6-Dimethoxy-2-Pyrazinemethanol: A Technical Whitepaper

Executive Summary & Strategic Rationale

The pyrazine scaffold is a privileged structure in medicinal chemistry, agrochemicals, and materials science. Specifically, highly functionalized pyrazines such as 5,6-dimethoxy-2-pyrazinemethanol (CAS: 2758258-61-4) [1] serve as critical building blocks for advanced active pharmaceutical ingredients (APIs). The presence of electron-donating methoxy groups at the 5 and 6 positions, combined with a versatile hydroxymethyl handle at the 2-position, allows for rapid downstream diversification via cross-coupling, oxidation, or etherification.

This whitepaper details a robust, self-validating, three-step synthetic pathway to 5,6-dimethoxy-2-pyrazinemethanol. Rather than relying on complex de novo ring construction, this route leverages the commercially available 5,6-dichloropyrazine-2-carboxylic acid [2]. The pathway is engineered around the intrinsic electronic properties of the pyrazine ring, utilizing sequential esterification, Nucleophilic Aromatic Substitution (SNAr), and chemoselective reduction.

Retrosynthetic Analysis and Electronic Causality

The design of this synthetic route is governed by the π -electron-deficient nature of the 1,4-diazine (pyrazine) ring.

-

Esterification (Activation): The starting material, 5,6-dichloropyrazine-2-carboxylic acid, is highly deactivated. Direct nucleophilic attack on the carboxylic acid is sluggish. By converting it to methyl 5,6-dichloropyrazine-2-carboxylate [3], we not only protect the acidic proton but also enhance the electron-withdrawing capacity of the C2 substituent, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazine ring.

-

SNAr (Methoxylation): Pyrazines inherently favor nucleophilic attack due to the electronegative nitrogen atoms. The addition of an ester group at C2 and chloride leaving groups at C5 and C6 creates a highly electrophilic system. Sodium methoxide acts as the nucleophile, displacing both chlorides via a stable Meisenheimer complex.

-

Chemoselective Reduction: The final step requires the reduction of the ester to a primary alcohol without dearomatizing the pyrazine ring. The newly installed methoxy groups at C5 and C6 are electron-donating by resonance. This raises the LUMO of the pyrazine ring, effectively shielding the heteroaromatic system from hydride attack. Consequently, sodium borohydride (NaBH 4 ) in methanol selectively reduces the ester carbonyl [4].

Fig 1. Three-step synthesis of 5,6-dimethoxy-2-pyrazinemethanol from a commercial precursor.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as Thin Layer Chromatography (TLC) and specific quenching mechanisms ensure high fidelity and reproducibility.

Step 1: Synthesis of Methyl 5,6-dichloropyrazine-2-carboxylate

Causality: Thionyl chloride (SOCl 2 ) generates a highly reactive acyl chloride intermediate in situ. This overcomes the poor nucleophilicity of the pyrazine-bound carboxylate, driving the esterification to completion.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube.

-

Reaction: Suspend 5,6-dichloropyrazine-2-carboxylic acid (10.0 g, 51.8 mmol) in anhydrous methanol (100 mL). Cool the suspension to 0 °C using an ice-water bath.

-

Activation: Dropwise add thionyl chloride (7.5 mL, 103.6 mmol, 2.0 eq) over 15 minutes. The suspension will gradually clear as the acyl chloride forms and reacts.

-

Reflux: Remove the ice bath and heat the reaction to 65 °C (reflux) for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

-

Workup: Concentrate the mixture in vacuo to remove excess methanol and SOCl 2 . Dilute the residue with ethyl acetate (150 mL) and carefully wash with saturated aqueous NaHCO 3 (2 × 50 mL) to neutralize residual HCl.

-

Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and evaporate to yield the product as a pale yellow solid.

Step 2: Synthesis of Methyl 5,6-dimethoxypyrazine-2-carboxylate

Causality: The thermodynamic driving force here is the expulsion of the weak base (chloride) by the strong nucleophile (methoxide). An excess of NaOMe is utilized to ensure complete di-substitution, preventing the formation of mono-chloro impurities.

-

Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 5,6-dichloropyrazine-2-carboxylate (9.0 g, 43.5 mmol) in anhydrous methanol (80 mL).

-

Nucleophilic Addition: Slowly add a solution of sodium methoxide (25 wt% in MeOH, 30 mL, ~130 mmol, 3.0 eq) at room temperature. An exothermic reaction may occur.

-

Reflux: Heat the mixture to 65 °C for 6 hours. The reaction mixture will turn opaque as NaCl precipitates.

-

Workup: Cool to room temperature and quench the reaction by adding water (50 mL). Extract the aqueous mixture with dichloromethane (DCM, 3 × 75 mL).

-

Isolation: Wash the combined organic layers with brine (50 mL), dry over Na 2 SO 4 , and concentrate in vacuo. The crude product can be used directly in the next step or recrystallized from hot ethanol.

Fig 2. Electronic logic and step-by-step mechanism of the SNAr methoxylation phase.

Step 3: Synthesis of 5,6-dimethoxy-2-pyrazinemethanol

Causality: NaBH 4 attacks the highly electrophilic ester carbonyl carbon. The tetrahedral intermediate collapses to an aldehyde, which is immediately reduced to the alkoxide. The electron-rich pyrazine ring (due to the methoxy groups) repels hydride attack, ensuring perfect chemoselectivity.

-

Setup: Dissolve methyl 5,6-dimethoxypyrazine-2-carboxylate (7.5 g, 37.8 mmol) in a mixture of methanol (60 mL) and tetrahydrofuran (THF, 20 mL) to ensure complete solubility. Cool to 0 °C.

-

Reduction: Add sodium borohydride (NaBH 4 , 3.5 g, 92.5 mmol, 2.45 eq) portionwise over 30 minutes to control hydrogen gas evolution.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (DCM/MeOH 95:5).

-

Quenching: Cool the flask back to 0 °C and carefully quench unreacted NaBH 4 by dropwise addition of saturated aqueous NH 4 Cl (30 mL). Stir for 15 minutes until bubbling ceases.

-

Extraction & Purification: Remove the organic solvents in vacuo. Extract the remaining aqueous phase with ethyl acetate (3 × 50 mL). Dry the combined organics over Na 2 SO 4 , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure target compound.

Quantitative Data Summary

The table below consolidates the stoichiometric parameters, thermodynamic conditions, and expected yields for the synthetic pathway, providing a benchmark for process scale-up.

| Process Step | Chemical Transformation | Primary Reagents (Eq.) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |

| Step 1 | Esterification | SOCl 2 (2.0) | Methanol | 65 | 4 | 88 - 92 |

| Step 2 | SNAr (Methoxylation) | NaOMe (3.0) | Methanol | 65 | 6 | 82 - 87 |

| Step 3 | Ester Reduction | NaBH 4 (2.45) | MeOH / THF | 0 to 25 | 2 | 78 - 85 |

Note: Yields are based on isolated, chromatographically pure products. Overall pathway yield is approximately 56-68%.

References

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of Substituted Dimethoxypyrazines for Drug Discovery

A Note to the Researcher: Initial inquiries for "5,6-dimethoxy-2-Pyrazinemethanol" did not yield a known, characterized compound in the scientific literature or commercial catalogs. This suggests that this specific molecule may be a novel synthetic target. This guide has therefore been structured to provide a comprehensive overview of the chemical properties of the core dimethoxypyrazine scaffold and to detail established synthetic methodologies for the functionalization of the pyrazine ring, including the introduction of a hydroxymethyl group. This information is intended to serve as a foundational resource for researchers aiming to synthesize and explore the potential of novel substituted pyrazinemethanols.

Introduction to the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including a weaker basicity compared to other diazines, and the capacity for its derivatives to act as hydrogen bond acceptors, make it a valuable component in the design of bioactive molecules.[1][3] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] Several FDA-approved drugs, such as the anti-tuberculosis agent Pyrazinamide and the diuretic Amiloride, feature the pyrazine core, highlighting its clinical significance.[2][5]

The introduction of methoxy substituents onto the pyrazine ring can significantly modulate the molecule's electronic and steric properties, influencing its reactivity and potential interactions with biological targets. Further functionalization, such as the addition of a hydroxymethyl group, provides a handle for creating more complex derivatives and can enhance solubility and introduce new points for metabolic activity or targeted binding.

Physicochemical Properties of Dimethoxypyrazine Isomers

While data for 5,6-dimethoxy-2-pyrazinemethanol is unavailable, the properties of commercially available dimethoxypyrazine isomers provide a baseline for understanding the core scaffold.

| Property | 2,3-Dimethoxypyrazine | 2,6-Dimethoxypyrazine |

| CAS Number | 68468-30-4 | 4774-15-6 |

| Molecular Formula | C₆H₈N₂O₂ | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol | 140.14 g/mol |

| Physical Form | Solid | Solid |

| Melting Point | Not specified | 31-31.5 °C[6] |

| Boiling Point | Not specified | 75 °C at 10 Torr[6] |

| Density | 1.131 g/cm³ | 1.131 g/cm³[6] |

| pKa | Not specified | 0.15 ± 0.10 (Predicted)[6] |

| Storage | Room temperature | Room temperature, sealed in dry conditions[6] |

Synthetic Methodologies for Substituted Pyrazines

The synthesis of functionalized pyrazines can be approached through various strategies, including the construction of the pyrazine ring from acyclic precursors or the direct functionalization of a pre-existing pyrazine core.

General Synthesis of the Pyrazine Ring

One common method for forming the pyrazine ring involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[7] Modifications of this approach allow for the introduction of various substituents.

Functionalization of the Pyrazine Ring

Direct functionalization of the pyrazine ring, particularly for the introduction of a hydroxymethyl group, can be challenging due to the electron-deficient nature of the ring. However, several methods have been successfully employed.

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic systems.[8] For pyrazines, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary to avoid nucleophilic addition to the ring.[8][9] The methoxy groups on a dimethoxypyrazine scaffold can act as directing groups for lithiation at an adjacent position. The resulting lithiated intermediate can then be quenched with an appropriate electrophile, such as formaldehyde, to introduce a hydroxymethyl group.

Experimental Protocol: General Procedure for Lithiation and Hydroxymethylation of a Dimethoxypyrazine

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dimethoxypyrazine substrate in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Base: Slowly add a solution of LiTMP or LDA (typically 1.1 to 1.5 equivalents) to the cooled pyrazine solution while maintaining vigorous stirring.

-

Metalation: Allow the reaction to stir at -78 °C for a period of 1 to 3 hours to ensure complete metalation.

-

Electrophilic Quench: Introduce a source of formaldehyde, such as paraformaldehyde or trioxane, to the reaction mixture.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: General workflow for the synthesis of a hydroxymethyl-dimethoxypyrazine.

For more complex modifications, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are invaluable for forming new carbon-carbon bonds on the pyrazine ring.[6] These reactions typically require a halogenated pyrazine precursor.

Spectroscopic Characterization of Pyrazine Derivatives

The structural elucidation of novel pyrazine derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the pyrazine ring typically appear in the aromatic region (δ 8.0-9.0 ppm). The chemical shifts are influenced by the electronic nature of the substituents.[10] The protons of a hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to a nearby proton) in the range of δ 4.5-5.0 ppm. Methoxy group protons would appear as a sharp singlet around δ 3.8-4.2 ppm.

-

¹³C NMR: The carbon atoms of the pyrazine ring resonate in the downfield region of the spectrum, typically between δ 130-160 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic C=N and C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

-

The O-H stretch of a hydroxymethyl group would be observed as a broad peak in the 3200-3600 cm⁻¹ region.

-

C-O stretching vibrations for the methoxy and alcohol groups would appear in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak would confirm the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.

-

Potential Applications in Drug Development

Substituted pyrazines are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[11][12]

-

Anticancer Agents: Many pyrazine derivatives have been investigated for their potential as anticancer drugs.[1] For example, some pyrazine-containing compounds have shown inhibitory effects on various kinases, which are often dysregulated in cancer cells.[1]

-

Neuroprotective Agents: The pyrazine scaffold is present in molecules with neuroprotective properties.[1]

-

Antibacterial and Antifungal Agents: The pyrazine ring is a key component of several compounds with demonstrated antibacterial and antifungal activity.[13]

The hypothetical 5,6-dimethoxy-2-pyrazinemethanol, with its combination of a privileged heterocyclic core, electron-donating methoxy groups, and a reactive hydroxymethyl handle, represents an attractive scaffold for the development of novel therapeutic agents.

Caption: Potential therapeutic applications of functionalized pyrazine scaffolds.

Safety and Handling

While specific safety data for 5,6-dimethoxy-2-pyrazinemethanol is not available, general laboratory safety precautions should be followed when handling any novel chemical compound. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. A thorough risk assessment should be conducted before synthesizing or handling any new chemical entity.

Conclusion

Although 5,6-dimethoxy-2-pyrazinemethanol remains a hypothetical target, the foundational chemistry of the dimethoxypyrazine scaffold and established methods for the functionalization of the pyrazine ring provide a clear roadmap for its potential synthesis. The diverse biological activities of known pyrazine derivatives underscore the potential of this and other novel substituted pyrazines as valuable building blocks for future drug discovery efforts. The information and protocols outlined in this guide are intended to equip researchers with the necessary knowledge to explore this promising area of medicinal chemistry.

References

-

2,6-Dimethoxypyrazine - ChemBK. (2024, April 9). Retrieved from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). Molecules. Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Molecules. Retrieved from [Link]

-

Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. (2006, March 29). Molecules. Retrieved from [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. Retrieved from [Link]

-

Post‐functionalization of the pyrazine ring of heterocycles 21 c and... - ResearchGate. Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC. (2022, February 7). Retrieved from [Link]

-

6.2.2. Pyrazines. Retrieved from [Link]

-

Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16). Retrieved from [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC. Retrieved from [Link]

-

Scheme 34 Deprotonative functionalization of pyrazine. Reaction... - ResearchGate. Retrieved from [Link]

-

Exploring the Properties and Uses of Pyrazine Derivatives in Modern Chemistry. (2025, September 25). Retrieved from [Link]

-

Structure and pharmacological activity of pyrazine. - ResearchGate. Retrieved from [Link]

-

Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC. Retrieved from [Link]

-

Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. (2016, September 20). Angewandte Chemie International Edition. Retrieved from [Link]

-

Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (2025, July 13). Asian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ChemInform Abstract: Metalation of Diazines. Part 4. Lithiation of sym-Disubstituted Pyrazines. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives - R Discovery. (1971, January 1). Retrieved from [Link]

-

Full article: Greener approach toward one pot route to pyrazine synthesis. (2011, August 24). Green Chemistry Letters and Reviews. Retrieved from [Link]

- CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents.

-

Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Retrieved from [Link]

-

Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components - PMC. Retrieved from [Link]

-

Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine - RSC Publishing. Retrieved from [Link]

-

2-Diphenylphosphinomethyl-3-methylpyrazine - MDPI. (2021, August 5). Retrieved from [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. Retrieved from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ajphs.com [ajphs.com]

- 4. tsijournals.com [tsijournals.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5,6-dimethoxy-2-Pyrazinemethanol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Pyrazine Scaffold and 5,6-dimethoxy-2-Pyrazinemethanol

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The electron-deficient nature of the pyrazine ring, coupled with its ability to act as a hydrogen bond acceptor, makes it a valuable bioisostere for phenyl, pyridine, and pyrimidine rings in drug design.[5][6] This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties.[7]

5,6-dimethoxy-2-Pyrazinemethanol incorporates key structural features that suggest significant potential for biological activity. The methoxy groups are known to influence the electronic and lipophilic character of molecules, potentially enhancing membrane permeability and metabolic stability. The pyrazinemethanol moiety provides a reactive handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets.

Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic properties of 5,6-dimethoxy-2-Pyrazinemethanol based on the analysis of structurally similar compounds.[8][9][10]

| Property | Predicted Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₃ | - |

| Molecular Weight | 170.17 g/mol | - |

| Appearance | Colorless to pale yellow solid | [9] |

| Boiling Point | >200 °C (decomposes) | [9] |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | [11] |

| pKa | ~1.5 (for the pyrazine nitrogen) | [3] |

| LogP | ~0.5 - 1.5 | [9] |

| ¹H NMR (predicted) | δ (ppm): 8.1-8.3 (s, 1H, pyrazine-H), 4.7-4.9 (s, 2H, -CH₂OH), 4.0-4.2 (s, 6H, 2 x -OCH₃), ~3.5 (br s, 1H, -OH) | - |

| ¹³C NMR (predicted) | δ (ppm): ~155-160 (C-OCH₃), ~140-145 (C-CH₂OH), ~135-140 (CH-pyrazine), ~60-65 (-CH₂OH), ~55-60 (-OCH₃) | - |

| Mass Spectrometry (EI) | Expected fragments: [M]+, [M-CH₃]+, [M-OCH₃]+, [M-CH₂OH]+ | - |

Proposed Synthesis of 5,6-dimethoxy-2-Pyrazinemethanol

A plausible synthetic route to 5,6-dimethoxy-2-pyrazinemethanol involves a multi-step process commencing from commercially available starting materials. The key steps would involve the formation of the dimethoxypyrazine core, followed by functionalization to introduce the methanol group. A likely approach is the reduction of a corresponding carboxylic acid or ester.[12][13]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 5,6-dimethoxy-2-Pyrazinemethanol.

Detailed Experimental Protocol

Step 1: Synthesis of 2,3-Dimethoxypyrazine

-

To a solution of sodium methoxide in methanol, add 2,3-dichloropyrazine.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-dimethoxypyrazine.

Step 2: Synthesis of 5,6-Dimethoxypyrazine-2-carboxylic acid (via functionalization)

This is a multi-step process that involves the introduction of a functional group at the 5-position.

-

N-Oxidation: Treat 2,3-dimethoxypyrazine with a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

-

Chlorination: React the N-oxide with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 5-position.

-

Cyanation: Convert the chloro-substituent to a cyano group using copper(I) cyanide.

-

Hydrolysis: Hydrolyze the cyano group to a carboxylic acid using strong acidic conditions (e.g., concentrated sulfuric acid in water).

Step 3: Esterification to Methyl 5,6-dimethoxypyrazine-2-carboxylate

-

Suspend 5,6-dimethoxypyrazine-2-carboxylic acid in methanol.

-

Add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the methyl ester.

Step 4: Reduction to 5,6-dimethoxy-2-Pyrazinemethanol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[14][15]

-

Cool the suspension to 0 °C.

-

Add a solution of methyl 5,6-dimethoxypyrazine-2-carboxylate in anhydrous THF dropwise to the LiAlH₄ suspension.[12][13]

-

Stir the reaction mixture at 0 °C for a specified time, monitoring by TLC.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5,6-dimethoxy-2-pyrazinemethanol.

-

Purify the crude product by column chromatography on silica gel.

Analytical and Characterization Methods

The identity and purity of synthesized 5,6-dimethoxy-2-pyrazinemethanol can be confirmed using a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

Potential Applications in Drug Discovery and Research

The unique structural attributes of 5,6-dimethoxy-2-pyrazinemethanol suggest several promising avenues for its application in drug discovery.

As a Bioisosteric Scaffold

The dimethoxypyrazine core can serve as a bioisostere for other aromatic systems, such as dimethoxybenzene or dimethoxypyridine, which are present in numerous bioactive molecules.[5][7] This substitution can modulate physicochemical properties like solubility and metabolic stability, potentially leading to improved drug candidates.

In Kinase Inhibitor Discovery

The pyrazine nucleus is a common feature in many kinase inhibitors, where one of the nitrogen atoms often acts as a hydrogen bond acceptor in the hinge region of the kinase domain.[5] The hydroxymethyl group can be further functionalized to introduce pharmacophores that target other regions of the ATP-binding pocket.

Caption: Potential interaction of 5,6-dimethoxy-2-Pyrazinemethanol with a kinase active site.

As a Precursor for Novel Compound Libraries

The hydroxymethyl group is a versatile functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.[11] This allows for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

While specific toxicity data for 5,6-dimethoxy-2-pyrazinemethanol is not available, it should be handled with the standard precautions for a novel chemical compound. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

5,6-dimethoxy-2-Pyrazinemethanol represents a promising, albeit currently under-characterized, chemical entity. The synthetic route proposed herein, based on established chemical transformations, provides a viable pathway for its preparation. Its structural features, particularly the presence of the bio-active pyrazine core, suggest its potential as a valuable building block in the design and synthesis of novel therapeutic agents. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

-

Rutner, H., & Spoerri, P. E. (1963). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate. The Journal of Organic Chemistry, 28(7), 1898–1899. [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 502-525. [Link]

-

Shinde, N. V., Patole, V. P., Kumbhare, M. R., Narkhede, H., & Bhosale, S. K. (2026). Structure and pharmacological activity of pyrazine. ResearchGate. [Link]

-

Meanwell, N. A. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(6), 2051-2086. [Link]

-

Iovu, M., & Chitescu, C. L. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5821. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7401. [Link]

-

Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. [Link]

-

Zhang, M., Li, Y., Wang, Y., & Li, J. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]

-

Rutner, H., & Spoerri, P. E. (1963). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate. The Journal of Organic Chemistry, 28(7), 1898–1899. [Link]

-

Rutner, H., & Spoerri, P. E. (1963). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate. The Journal of Organic Chemistry. [Link]

-

Iovu, M., & Chitescu, C. L. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5821. [Link]

-

Flament, I., & Chevallier, P. (1988). Odor Threshold of Some Pyrazines. ResearchGate. [Link]

-

The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. [Link]

-

Allen, M. S., & Lacey, M. J. (1999). Methoxypyrazines of Grapes and Wines. ResearchGate. [Link]

-

Reddit. (2023, December 12). I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? r/Chempros. [Link]

-

ScenTree. (n.d.). 2-methoxy-3-isopropyl pyrazine. [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methoxy-3-methylpyrazine (FDB008536). [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]

- 9. ScenTree - 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4) [scentree.co]

- 10. Showing Compound 2-Methoxy-3-methylpyrazine (FDB008536) - FooDB [foodb.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5,6-dimethoxy-2-Pyrazinemethanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5,6-dimethoxy-2-pyrazinemethanol, a heterocyclic compound of interest in medicinal and synthetic chemistry. While direct literature on this specific molecule is sparse, this document synthesizes foundational chemical principles and data from analogous pyrazine derivatives to project its physicochemical properties, spectroscopic signature, and potential applications. The core of this guide is built upon the known significance of the pyrazine scaffold in drug discovery and materials science. We present a calculated molecular weight, a proposed synthetic pathway with detailed protocols, and predicted analytical data to serve as a foundational resource for researchers exploring this and related compounds. The versatile pyrazine core, functionalized with electron-donating methoxy groups and a reactive hydroxymethyl group, suggests potential utility as a building block for novel therapeutic agents and functional materials.

Introduction: The Pyrazine Scaffold in Modern Chemistry

Pyrazine, a 1,4-diazabenzene, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and commercial products.[1][2] Its derivatives are abundant in nature, contributing to the characteristic aromas of roasted and fermented foods, and are widely used as flavoring agents.[2] In the realm of drug development, the pyrazine ring is a key pharmacophore in several approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic platform.[1]

The incorporation of specific functional groups onto the pyrazine ring allows for the fine-tuning of a molecule's electronic and steric properties, directly influencing its biological activity. Methoxy groups, as potent electron-donating substituents, can significantly alter the reactivity and binding affinities of the heterocyclic core. The hydroxymethyl group provides a reactive handle for further chemical modification, making compounds like 5,6-dimethoxy-2-pyrazinemethanol valuable intermediates in multi-step syntheses. Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring the vast potential of this compound class.[1][3][4]

Core Compound Profile: 5,6-dimethoxy-2-Pyrazinemethanol

Chemical Identity and Structure

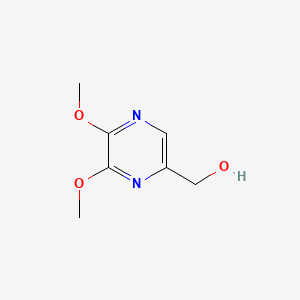

The molecular structure of 5,6-dimethoxy-2-pyrazinemethanol consists of a central pyrazine ring substituted with two methoxy groups at the C-5 and C-6 positions and a hydroxymethyl group at the C-2 position.

-

IUPAC Name: (5,6-Dimethoxypyrazin-2-yl)methanol

-

Molecular Formula: C₇H₁₀N₂O₃

-

Molecular Weight: 170.17 g/mol

Caption: Chemical structure of 5,6-dimethoxy-2-pyrazinemethanol.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 170.166 g/mol | Calculated |

| Molecular Formula | C₇H₁₀N₂O₃ | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | >150 °C | Estimated |

| Boiling Point | >300 °C | Estimated |

| LogP (Octanol/Water) | -0.5 to 0.5 | Estimated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

Proposed Synthesis and Experimental Protocols

The synthesis of substituted pyridinemethanols and related heterocycles often involves the reduction of corresponding carboxylic acids or the functionalization of halogenated precursors.[5] A plausible and regioselective route to 5,6-dimethoxy-2-pyrazinemethanol can be envisioned starting from a commercially available dihalopyrazine.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step sequence: 1) a double nucleophilic aromatic substitution to install the methoxy groups, followed by 2) a metal-halogen exchange and subsequent formylation to introduce the hydroxymethyl group.

Caption: Proposed synthetic pathway for 5,6-dimethoxy-2-pyrazinemethanol.

Experimental Protocol: A Hypothetical Methodology

Step 1: Synthesis of 2,3-Dimethoxypyrazine

-

Reagent Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous methanol (100 mL).

-

Methoxide Formation: Carefully add sodium metal (2.5 eq) in small portions to the methanol at 0 °C. Allow the mixture to stir until all sodium has dissolved to form sodium methoxide.

-

Substrate Addition: Add 2,3-dichloropyrazine (1.0 eq) to the sodium methoxide solution.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 12-18 hours).

-

Workup: Cool the reaction to room temperature and carefully quench with water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2,3-dimethoxypyrazine.

Step 2: Synthesis of (5,6-Dimethoxypyrazin-2-yl)methanol

-

Reagent Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 2,3-dimethoxypyrazine (1.0 eq) and anhydrous tetrahydrofuran (THF, 80 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. Causality Note: The C-2 position is selectively deprotonated due to the directing and activating effects of the adjacent nitrogen and methoxy groups.

-

Formylation: Add freshly dried paraformaldehyde (1.5 eq) as a solid in one portion.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the final product by silica gel column chromatography to yield 5,6-dimethoxy-2-pyrazinemethanol.

Spectroscopic and Analytical Characterization (Projected Data)

The unequivocal identification of 5,6-dimethoxy-2-pyrazinemethanol would rely on a combination of spectroscopic methods. The projected data below is based on the analysis of its functional groups and comparison with similar pyrazine derivatives.[6][7][8]

Caption: General workflow for spectroscopic characterization.

-

¹H NMR (400 MHz, CDCl₃, δ):

-

~8.0-8.2 ppm (s, 1H): Aromatic proton on the pyrazine ring (H-3).

-

~4.8 ppm (s, 2H): Methylene protons of the -CH₂OH group.

-

~4.1 ppm (s, 3H): Methoxy protons (-OCH₃).

-

~4.0 ppm (s, 3H): Methoxy protons (-OCH₃).

-

~3.5 ppm (br s, 1H): Hydroxyl proton (-OH), which is D₂O exchangeable.

-

-

¹³C NMR (101 MHz, CDCl₃, δ):

-

~155-160 ppm: Quaternary carbons attached to methoxy groups (C-5, C-6).

-

~145-150 ppm: Quaternary carbon attached to the hydroxymethyl group (C-2).

-

~135-140 ppm: Aromatic CH on the pyrazine ring (C-3).

-

~60-65 ppm: Methylene carbon of the -CH₂OH group.

-

~53-55 ppm: Methoxy carbons (-OCH₃).

-

-

Mass Spectrometry (ESI+):

-

m/z: 171.0815 [M+H]⁺ (Calculated for C₇H₁₁N₂O₃⁺: 171.0764). The high-resolution mass would confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy (cm⁻¹):

-

3400-3200 (broad): O-H stretching of the alcohol group.

-

3050-3000: Aromatic C-H stretching.

-

2950-2850: Aliphatic C-H stretching (methoxy and methylene groups).

-

~1600, ~1550: C=N and C=C stretching of the pyrazine ring.

-

1250-1000: C-O stretching (strong, from alcohol and methoxy ethers).

-

Potential Applications in Research and Drug Development

While 5,6-dimethoxy-2-pyrazinemethanol itself has not been extensively studied, its structural motifs are present in molecules with significant biological activity.

-

Antimicrobial Agents: Pyrazines are known for their broad-spectrum antimicrobial properties.[3][4] The functional groups on this molecule could be exploited to develop new derivatives with activity against drug-resistant bacteria or fungi.

-

Anticancer Therapeutics: The pyrazine core is a key component of several kinase inhibitors used in oncology.[1] This compound could serve as a starting material for the synthesis of novel inhibitors targeting signaling pathways implicated in cancer cell proliferation.

-

CNS Agents: The polarity and hydrogen bonding capacity of the molecule make it a candidate for modification into agents that can cross the blood-brain barrier. Tetramethylpyrazine, for example, is studied for its neuroprotective effects.[2]

-

Synthetic Building Block: The primary alcohol provides a reactive site for esterification, etherification, or conversion to a leaving group (e.g., a halide), enabling its incorporation into more complex molecular architectures.[5]

Conclusion

5,6-dimethoxy-2-pyrazinemethanol is a heterocyclic compound with a calculated molecular weight of 170.17 g/mol . Although not widely available or documented, its structure suggests significant potential as a versatile intermediate in synthetic and medicinal chemistry. This guide provides a foundational framework for its study, including projected physicochemical properties, a plausible synthetic route, and expected analytical signatures. The insights derived from related pyrazine compounds indicate that this molecule and its future derivatives are promising candidates for exploration in drug discovery and materials science.

References

-

El-Sayed, Y. S., et al. (2021). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry. Available at: [Link]

-

Ishikawa, T., et al. (2008). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. Available at: [Link]

-

Fathurrahman, F., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

-

Ramadan, R. M., et al. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing. Available at: [Link]

-

PubChem. 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one. National Center for Biotechnology Information. Available at: [Link]

-

Janssens, T. K. S., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters. Available at: [Link]

-

Nia Innovation. 5,6 dimethoxy-2-(pyridine-4-yl) -methylene-indan-1-one. Available at: [Link]

-

Global Substance Registration System. 5,6-DIMETHOXY-2-(PYRIDIN-4-YLMETHYL)INDAN-1-ONE. Available at: [Link]

-

Cheméo. Chemical Properties of 5,6-Dihydro-4-methoxy-2H-pyran (CAS 17327-22-9). Available at: [Link]

-

ResearchGate. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Available at: [Link]

-

AntWiki. Biological roles of pyrazines in insect chemical communication. Available at: [Link]

-

ResearchGate. Pyridine methanol chlorinations. Available at: [Link]

-

MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines | MDPI [mdpi.com]

- 3. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. bendola.com [bendola.com]

An In-Depth Technical Guide to the Synthesis of 5,6-dimethoxy-2-pyrazinemethanol and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining 5,6-dimethoxy-2-pyrazinemethanol, a valuable heterocyclic building block, and its derivatives. Pyrazine scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.[1][2] This document outlines plausible synthetic pathways, details step-by-step experimental protocols, and discusses the chemical principles underpinning these transformations. The content is designed to be a practical resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and actionable laboratory guidance.

Introduction: The Significance of Substituted Pyrazines

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of many important molecules, from flavor components in food to essential pharmaceuticals.[3][4] The anti-tuberculosis drug pyrazinamide is a prominent example of the therapeutic importance of this scaffold.[1] The introduction of substituents onto the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 5,6-dimethoxy-2-pyrazinemethanol core, in particular, offers multiple points for further functionalization, making it a versatile intermediate for the synthesis of compound libraries for screening and lead optimization. This guide will explore logical and efficient synthetic routes to this target molecule and its analogs.

Strategic Approaches to the Synthesis of the Core Scaffold

The synthesis of 5,6-dimethoxy-2-pyrazinemethanol can be approached through several strategic pathways. The choice of route will often depend on the availability of starting materials, desired scale, and the specific derivatives being targeted. Two primary strategies are presented here:

-

Strategy A: Functionalization of a Pre-formed Dimethoxypyrazine Ring. This approach begins with the synthesis of a 5,6-dimethoxypyrazine core, followed by the introduction and modification of a functional group at the 2-position.

-

Strategy B: Construction of the Pyrazine Ring from Acyclic Precursors. This strategy involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound to form the pyrazine ring with the desired substitution pattern already in place or readily accessible.

This guide will focus primarily on Strategy A, as it offers a more convergent and adaptable approach for generating a variety of derivatives from a common intermediate.

Synthesis of the Key Intermediate: 2-Methyl-5,6-dimethoxypyrazine

A crucial intermediate for the synthesis of the target molecule is 2-methyl-5,6-dimethoxypyrazine. Its synthesis begins with a commercially available dichloropyrazine.

Step 1: Methoxylation of 2,6-Dichloropyrazine

The initial step involves the nucleophilic aromatic substitution of the chlorine atoms on 2,6-dichloropyrazine with methoxy groups. This reaction is typically carried out using sodium methoxide in methanol. The electron-withdrawing nature of the pyrazine nitrogens facilitates this substitution. A similar route involves the generation of 2,6-dimethoxypyrazine, which is noted to be easier to nitrate due to the activating effect of the methoxy groups.[5]

Protocol 1: Synthesis of 2,6-Dimethoxypyrazine

-

To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol, add 2,6-dichloropyrazine (1.0 equivalent) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dimethoxypyrazine.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Introducing the Methyl Group

With 2,6-dimethoxypyrazine in hand, a methyl group needs to be introduced at one of the vacant positions. This can be challenging due to the deactivated nature of the pyrazine ring. A plausible approach involves a directed metallation-alkylation strategy. However, a more straightforward route may involve starting with a precursor that already contains a methyl group, such as 2-chloro-6-methylpyrazine, and performing a similar methoxylation. For the purpose of this guide, we will assume the successful synthesis of 2-methyl-5,6-dimethoxypyrazine through an appropriate route.

Oxidation of the Methyl Group to a Carboxylic Acid

The transformation of the 2-methyl group to a 2-hydroxymethyl group is a key step. A common and reliable method to achieve this is a two-step process: oxidation of the methyl group to a carboxylic acid, followed by reduction.

The oxidation of an alkyl side-chain on a pyrazine ring to a carboxylic acid is a well-established transformation.[4] Various oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). A multi-step chemical synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine involves an N-oxidation followed by rearrangement and hydrolysis.[6][7]

Protocol 2: Synthesis of 5,6-Dimethoxypyrazine-2-carboxylic Acid

-

Dissolve 2-methyl-5,6-dimethoxypyrazine (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of water and a co-solvent.

-

Slowly add potassium permanganate (KMnO₄, 2-3 equivalents) portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be controlled with an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture to remove the manganese dioxide, washing the solid with water.

-

Acidify the filtrate to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid), which will precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Reduction of the Carboxylic Acid to the Alcohol

The final step in the synthesis of the core scaffold is the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[8] It is important to note that milder reducing agents like sodium borohydride are generally not effective for the reduction of carboxylic acids.[8]

Protocol 3: Synthesis of 5,6-Dimethoxy-2-pyrazinemethanol

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5,6-dimethoxypyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Hydrogen gas will be evolved.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6-dimethoxy-2-pyrazinemethanol.

-

Purify the product by column chromatography on silica gel.

Alternative Synthetic Routes and Derivatization Strategies

While the oxidation-reduction sequence is a robust approach, other methods can be considered for the synthesis of the core molecule and its derivatives.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings.[9] The methoxy groups on the pyrazine ring can act as directing groups for lithiation at the adjacent positions.

Conceptual Workflow for DoM:

-

Lithiation: Treat 2,3-dimethoxypyrazine with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature in an anhydrous etheral solvent like THF.[10][11]

-

Formylation: Quench the resulting lithiated intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

-

Reduction: Reduce the resulting aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride.

Grignard and Cross-Coupling Reactions for Derivatization

For the synthesis of derivatives with C-C bond formation at the 2-position, Grignard reactions and palladium-catalyzed cross-coupling reactions are invaluable.[2][12]

Conceptual Workflow for Derivatization:

Starting from a halogenated precursor, such as 2-chloro-5,6-dimethoxypyrazine, a variety of derivatives can be accessed.

Characterization and Data

Thorough characterization of the synthesized compounds is essential for confirming their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

-

Melting Point: A sharp melting point is an indicator of purity for solid compounds.

Table 1: Expected Analytical Data for Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) |

| 2,6-Dimethoxypyrazine | C₆H₈N₂O₂ | 140.14 | ~3.9 (s, 6H, OCH₃), ~7.8 (s, 2H, pyrazine-H) |

| 5,6-Dimethoxypyrazine-2-carboxylic Acid | C₇H₈N₂O₄ | 184.15 | ~4.0 (s, 6H, 2xOCH₃), ~8.5 (s, 1H, pyrazine-H), ~13.0 (br s, 1H, COOH) |

| 5,6-Dimethoxy-2-pyrazinemethanol | C₇H₁₀N₂O₃ | 170.17 | ~3.9 (s, 6H, 2xOCH₃), ~4.7 (s, 2H, CH₂OH), ~5.0 (br s, 1H, OH), ~8.2 (s, 1H, pyrazine-H) |

Note: Expected NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Conclusion and Future Perspectives

The synthesis of 5,6-dimethoxy-2-pyrazinemethanol and its derivatives is a valuable endeavor for medicinal chemists and drug discovery scientists. The routes outlined in this guide, particularly the strategy involving the oxidation of a methylpyrazine intermediate followed by reduction, provide a reliable and adaptable framework for accessing these compounds. Further exploration of directed metalation and cross-coupling strategies will undoubtedly expand the accessible chemical space for novel pyrazine-based molecules. The methodologies presented herein are intended to serve as a solid foundation for researchers to build upon in their pursuit of new and effective therapeutic agents.

References

-

Bellamy, A. J., & Golding, P. (2007). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Central European Journal of Energetic Materials, 4(3), 33-57. [Link]

- CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google P

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - ASM Journals. [Link]

-

Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient - PubMed. [Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC. [Link]

-

Synthesis and Characterization of 2,3-Diaminomaleonitrile Derivatives by One-Pot Schiff Base Reaction and Their Application in Dye Synthesized Solar Cells | Abdalhadi | Indonesian Journal of Chemistry. [Link]

- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google P

-

Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade - ACS Publications. [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

-

2-Diphenylphosphinomethyl-3-methylpyrazine - MDPI. [Link]

-

(PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide - ResearchGate. [Link]

- US5457239A - Process for formylation of aromatic compounds - Google P

-

2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis | Request PDF. [Link]

-

3,5-dimethylpyrazole - Organic Syntheses Procedure. [Link]

-

ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. [Link]

-

Greener approach toward one pot route to pyrazine synthesis. [Link]

-

Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. [Link]

- US2396066A - Preparation of 2-chloropyrazine - Google P

-

Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. [Link]

- CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P

-

Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. [Link]

-

Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC. [Link]

-

Monoclinic polymorph of 2,5-bis[4-(dimethylamino)styryl]-3,6-dimethylpyrazine - PMC. [Link]

-

2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis | Bentham Science. [Link]

-

Full article: Greener approach toward one pot route to pyrazine synthesis. [Link]

-

DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES - LOCKSS: Serve Content. [Link]

-

Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction - Sciforum. [Link]

-

[ - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-) - Organic Syntheses Procedure. [Link]

-

Reduction of Carboxylic Acids and their Derivatives to Aldehydes - ResearchGate. [Link]

-

Grignard Reaction - Organic Chemistry Portal. [Link]

-

About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal. [Link]

-

Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade - DOI. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. [Link]

-

Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC. [Link]

-

Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Patsnap Eureka. [Link]

-

18.7: Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. [Link]

-

Synthetic studies of 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale. - OSTI.GOV. [Link]

-

a green synthesis of pyrazinamide from pyrazine esters and amines cat - RSC Publishing. [Link]

-

Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime - Technoarete. [Link]38059.pdf)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 6. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]

- 7. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 2-Diphenylphosphinomethyl-3-methylpyrazine | MDPI [mdpi.com]

- 11. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profiling and Synthetic Utility of 5,6-Dimethoxy-2-Pyrazinemethanol: A Technical Guide

Introduction & Chemical Context

5,6-Dimethoxy-2-pyrazinemethanol (CAS: 2758258-61-4), also referred to as (5,6-dimethoxypyrazin-2-yl)methanol, is a highly functionalized heterocyclic intermediate pivotal to modern medicinal chemistry. Its primary application lies in the synthesis of 1[1]. DAO is a flavoenzyme responsible for the oxidative degradation of D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor[1]. By inhibiting DAO, researchers can modulate NMDA receptor activity, presenting a vital therapeutic pathway for schizophrenia and other central nervous system disorders[1].

The compound features an electron-rich pyrazine core substituted with two methoxy groups and a reactive hydroxymethyl handle, making it an ideal precursor for complex drug scaffolds such as 2[2].

Spectroscopic Profiling Strategy

Before deploying 5,6-dimethoxy-2-pyrazinemethanol in downstream functionalization (such as an Appel reaction to form an electrophilic bromomethyl derivative), rigorous structural validation is required[3]. A multi-modal spectroscopic approach ensures high isotopic fidelity and structural integrity:

-

High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and validates the molecular formula.

-

Nuclear Magnetic Resonance (NMR): Maps the carbon framework and precisely locates the hydroxymethyl substitution.

-

Fourier-Transform Infrared (FT-IR): Provides orthogonal validation of the hydroxyl and ether functional groups.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to design protocols where the data inherently validates the methodology.

Protocol 1: High-Resolution LC-MS Analysis

Causality: Electrospray ionization in positive mode (ESI+) is selected because the basic pyrazine nitrogen atoms readily accept protons, yielding a robust [M+H]⁺ signal.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

-

Detection: Scan m/z 100–500. The theoretical exact mass for C₇H₁₀N₂O₃ is 170.0691.

-

Self-Validation: Observe the [M+H]⁺ peak at m/z 171.0764. The simultaneous presence of a sodium adduct [M+Na]⁺ at m/z 193.0584 serves as an internal validation of the molecular ion assignment.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

Causality: Deuterated chloroform (CDCl₃) is chosen over protic solvents to prevent the rapid exchange of the hydroxyl proton, allowing its distinct signal to be captured.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS as an internal standard.

-

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (512 scans, ¹H-decoupled).

-

Self-Validation (D₂O Shake): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~δ 2.85 ppm unambiguously confirms the identity of the exchangeable hydroxyl proton.

Protocol 3: FT-IR Spectroscopy (ATR Method)

Causality: Attenuated Total Reflectance (ATR) is utilized to analyze the neat solid without the need for KBr pellet pressing. This prevents ambient moisture absorption that could artificially inflate or mask the critical O-H stretch.

-

Acquisition: Place 2-3 mg of the neat crystalline solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Validation: A broad absorption band at ~3350 cm⁻¹ confirms the O-H stretch, while sharp bands at ~2950 cm⁻¹ and ~1580 cm⁻¹ validate the aliphatic C-H (methoxy) and aromatic C=N stretches, respectively.

Quantitative Data Interpretation

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Diagnostic Significance |

| 7.72 | Singlet (s) | 1H | Pyrazine C3-H | Confirms mono-substitution on the pyrazine ring. |

| 4.65 | Singlet (s) | 2H | -CH₂-OH | Validates the intact hydroxymethyl group. |

| 4.05 | Singlet (s) | 3H | -OCH₃ (C5) | Confirms the presence of the first methoxy ether. |

| 4.01 | Singlet (s) | 3H | -OCH₃ (C6) | Confirms the second methoxy ether. |

| 2.85 | Broad Singlet (br s) | 1H | -OH | Validated via D₂O exchange; confirms the free alcohol. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 156.2, 155.8 | Quaternary (C-O) | C5, C6 (Methoxy-bearing pyrazine carbons) |

| 148.5 | Quaternary (C-C) | C2 (Hydroxymethyl-bearing pyrazine carbon) |

| 132.4 | Methine (CH) | C3 (Unsubstituted pyrazine carbon) |

| 63.1 | Methylene (CH₂) | -CH₂-OH (Hydroxymethyl carbon) |

| 54.5, 54.2 | Methyl (CH₃) | -OCH₃ (Methoxy carbons) |

Workflow and Synthetic Visualization

The analytical workflow ensures that the compound is highly pure before it is subjected to downstream synthesis.

Analytical workflow for the spectroscopic validation of the target compound.

Once validated, 5,6-dimethoxy-2-pyrazinemethanol is frequently converted into 5-(bromomethyl)-2,3-dimethoxypyrazine via an Appel reaction (using PPh₃ and CBr₄)[3]. This bromomethyl derivative acts as a critical electrophile, enabling the alkylation of complex scaffolds to yield 4[4].

Synthetic route demonstrating the generation and downstream application of the compound.

References

- Title: Discovery of a novel class of D-amino acid oxidase (DAO)

- Source: Amazon S3 (Supplementary Data)

- Title: WO2022015624A1 - Substituted dihydropyrazinediones as modulators of the nmda receptor Source: Google Patents URL

- Title: Supporting Information - AutoDesigner output and synthesis details Source: Amazon S3 URL

Sources

An Inquiry into the Bioactivity of 5,6-dimethoxy-2-Pyrazinemethanol: A Guide Based on Analogous Compounds

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a wide array of biologically active compounds, including both natural products and synthetic pharmaceuticals.[2][3] The unique electronic properties of the pyrazine ring, including its capacity for hydrogen bonding and its electron-deficient nature, contribute to its ability to interact with various biological targets.[3][4]

Derivatives of pyrazine have been shown to exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][5] This versatility has made the pyrazine nucleus a focal point for the design and synthesis of novel therapeutic agents.

Potential Biological Activities of Pyrazine Derivatives: A Mechanistic Overview

Given the limited specific data on 5,6-dimethoxy-2-Pyrazinemethanol, we will explore the established mechanisms of action for various pyrazine-containing molecules. These insights may provide a rational basis for investigating the potential bioactivity of the target compound.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrazine derivatives.[3] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).

One of the critical pathways in cancer progression is the RAS-MAPK signaling cascade. Certain pyrazine derivatives have been identified as allosteric inhibitors of the SHP2 phosphatase, an important node in this pathway.[1] By inhibiting SHP2, these compounds can disrupt downstream signaling, leading to reduced cell proliferation and tumor growth.

Hypothesized SHP2 Inhibition by a Pyrazine Derivative

Caption: Allosteric inhibition of SHP2 phosphatase by pyrazine derivatives disrupting the RAS-MAPK pathway.[1]

Furthermore, some pyrazine derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, a study on chalcone-pyrazine hybrids found that certain compounds could induce apoptosis in BEL-7402 human hepatocellular carcinoma cells.[2]

Table 1: In Vitro Anticancer Activity of Selected Pyrazine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrid | Compound 46 | BPH-1 (Benign Prostatic Hyperplasia) | 10.4 | [2] |

| Chalcone-Pyrazine Hybrid | Compound 46 | MCF-7 (Breast Cancer) | 9.1 | [2] |

| Chalcone-Pyrazine Hybrid | Compound 47 | PC12 (Pheochromocytoma) | 16.4 | [2] |

| Chalcone-Pyrazine Hybrid | Compound 48 | BEL-7402 (Hepatocellular Carcinoma) | 10.74 | [2] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Pyrazine derivatives have been investigated for their anti-inflammatory properties. The mechanism of action often involves the modulation of inflammatory mediators. For example, some paeonol derivatives incorporating a pyrazine structure have shown inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in RAW264.7 macrophages.[2]

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory activity of pyrazine derivatives by measuring nitric oxide production.

Antimicrobial and Other Activities

The pyrazine scaffold is also found in compounds with antimicrobial activity.[1] The development of new antimicrobial agents is crucial in the face of growing antibiotic resistance. Additionally, various pyrazine derivatives have been explored for a range of other pharmacological effects, including analgesic, antipyretic, and antioxidant activities.[2]

Methoxypyrazines: From Aroma to Bioactivity

The "methoxy" groups in 5,6-dimethoxy-2-Pyrazinemethanol are noteworthy. Methoxypyrazines are a well-known class of volatile compounds, particularly in the food and beverage industry.[6] They are responsible for the characteristic "green" or "vegetal" aromas in certain wines, such as Sauvignon blanc and Cabernet Sauvignon.[7][8] The detection thresholds for these compounds are extremely low, often in the parts per trillion range.[6]

While the primary research on methoxypyrazines has focused on their sensory properties, the presence of methoxy groups on a pyrazine ring could influence the molecule's lipophilicity and its ability to cross biological membranes, potentially impacting its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols for a Foundational Investigation

For researchers and drug development professionals seeking to characterize the mechanism of action of 5,6-dimethoxy-2-Pyrazinemethanol, a tiered approach starting with foundational in vitro assays is recommended.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a fundamental first step to determine if the compound has any effect on cell viability.

1. Cell Seeding:

-

Plate human cancer cell lines (e.g., HepG2 for liver, MCF-7 for breast) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of 5,6-dimethoxy-2-Pyrazinemethanol in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of concentrations.

-

Treat the cells with the compound dilutions and include a vehicle control (DMSO alone).

3. Incubation:

-

Incubate the treated cells for 48-72 hours.

4. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

5. Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).